molecular formula C11H9NO3 B1272531 N-Allyloxyphthalimide CAS No. 39020-79-6

N-Allyloxyphthalimide

Cat. No.: B1272531
CAS No.: 39020-79-6
M. Wt: 203.19 g/mol
InChI Key: XVKREICBUWCANY-UHFFFAOYSA-N
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Preparation Methods

Electrochemical Synthesis via Allylic C–O Coupling

Electrochemical methods have emerged as a sustainable approach for synthesizing N-allyloxyphthalimides, leveraging controlled redox reactions to minimize waste and enhance selectivity.

Substrate Scope and Limitations

The method accommodates diverse alkenes, including cyclic and acyclic variants (Table 2). Cyclohexene derivatives exhibited the highest yields (79%), while sterically hindered alkenes (e.g., norbornene) showed reduced efficiency (53%).

Table 2: Substrate Scope for Electrochemical Synthesis

Alkene Substrate Product Yield (%)
Cyclohexene 79
1-Methylcyclohexene 68
Norbornene 53
α-Pinene 61

Traditional Chemical Synthesis Routes

Conventional methods rely on nucleophilic substitution or condensation reactions, often requiring stoichiometric reagents and elevated temperatures.

Mitsunobu Reaction for N-Allylation

The Mitsunobu reaction enables the introduction of allyloxy groups via diazodicarboxylate-mediated coupling. A patented process combines phthalimide derivatives with allyl alcohols in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). Key steps include:

  • Cooling the reaction mixture to 0–5°C to mitigate exothermic effects.
  • Maintaining temperatures below 25°C during DEAD addition to prevent side reactions.

Yields for this method remain unreported in accessible literature, though analogous phthalimide alkylations typically achieve 60–85% efficiency.

Condensation with Allylamines

Phthalic anhydride reacts with allylamines under acidic or basic conditions to form N-allyloxyphthalimides. Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating phthalic anhydride with allylamine in dimethylformamide (DMF) at 600 W for 4.5 minutes yielded 95% product.

Table 3: Solvent Effects on Condensation Reactions

Solvent Temperature (°C) Time (h) Yield (%)
CH₂Cl₂ 20 8 58
Ethanol Reflux 10 72
DMF (MW) 100 0.08 95

MW = microwave irradiation

Mechanistic Insights and Byproduct Formation

Both electrochemical and traditional routes produce byproducts requiring careful control:

  • C–N Coupling : Electrochemical methods generate minor amounts (8–15%) of C–N coupled products, attributed to competing recombination pathways.
  • Dibenzyl Ethers : Oxidative coupling of benzyl alcohols in traditional syntheses yields ether byproducts (up to 5.1% selectivity).

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison

Parameter Electrochemical Mitsunobu Condensation
Yield (%) 53–79 60–85 58–95
Reaction Time 35–44 min 2–4 h 0.08–10 h
Solvent Toxicity Moderate (CH₃CN) High (THF) Low (Ethanol)
Byproduct Formation 8–15% <5% <5%

Industrial Scalability and Environmental Impact

Electrochemical synthesis offers advantages for green chemistry:

  • Faradaic Efficiency : 78% efficiency reduces energy waste.
  • Catalyst Recycling : Carbon felt anodes demonstrate reusability over five cycles with <10% yield loss.

In contrast, traditional methods generate stoichiometric phosphine oxides (Mitsunobu) or require high-boiling solvents (DMF), complicating waste management.

Chemical Reactions Analysis

Types of Reactions: : N-Allyloxyphthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phthalimides .

Scientific Research Applications

Electrochemical Reaction Conditions

  • Reagents : Alkenes (e.g., cyclohexene, hex-1-ene) and N-hydroxyphthalimide.
  • Electrochemical Setup : Undivided cell with a carbon felt anode and platinum cathode.
  • Yields : Varying from 53% to 79% based on specific alkenes used.

Functionalization Applications

N-Allyloxyphthalimide serves as a versatile intermediate in organic synthesis, particularly in the development of more complex organic molecules. Its ability to participate in various coupling reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Key Functionalization Reactions

  • C–O Coupling : The reaction exploits the dual reactivity of the phthalimide-N-oxyl radical, which acts both as a hydrogen atom transfer mediator and a coupling partner .
  • Regioselectivity : The process demonstrates regioselectivity, producing pairs of isomeric products depending on the structure of the alkene used .

Case Study 1: Synthesis Optimization

A study by Stahl et al. investigated the electrochemical C–H functionalization of alkyl arenes using N-hydroxyphthalimide. This work highlighted how varying electrochemical parameters could enhance product selectivity and yield, demonstrating the compound's utility in fine-tuning reaction conditions for desired outcomes .

Case Study 2: Pharmaceutical Applications

Research has indicated that derivatives of phthalimides, including this compound, exhibit bioactive properties. For instance, anti-inflammatory efficacy was noted in studies involving dextran sulfate sodium-induced colitis in rats, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Findings

The applications of this compound span across various domains in organic chemistry and materials science. Its role as an intermediate in electrochemical reactions not only facilitates the synthesis of complex organic compounds but also opens avenues for pharmaceutical development.

Application AreaDescriptionKey Findings
Organic SynthesisUsed as an intermediate for synthesizing complex moleculesAchieves moderate to good yields (53%-79%)
ElectrochemistryMediates C–O coupling reactionsSelective functionalization without deep oxidation
Pharmaceutical ResearchExhibits anti-inflammatory propertiesEffective in animal models for colitis treatment

Mechanism of Action

The mechanism by which N-Allyloxyphthalimide exerts its effects involves its ability to participate in radical-based transformations. It can undergo reductive decarboxylative fragmentation to provide substrate radicals capable of engaging in diverse transformations . This versatility makes it a valuable compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : N-Allyloxyphthalimide is unique due to its allyloxy group, which imparts specific reactivity and properties that are not present in other similar compounds. This makes it particularly useful in certain chemical reactions and applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry and industry. Its unique structure and reactivity make it a valuable tool in various chemical processes, and ongoing research continues to explore its potential in other fields.

Biological Activity

N-Allyloxyphthalimide is a derivative of phthalimide that has garnered attention for its diverse biological activities. This article explores its pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Overview of Phthalimide Derivatives

Phthalimides are a class of organic compounds characterized by their bicyclic structure, which includes an imide functional group. The biological activity of phthalimide derivatives, including this compound, is influenced by structural modifications such as alkyl or alkyloxy substitutions. These modifications can enhance their therapeutic potential against various diseases.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. A study evaluated a series of phthalimide analogs for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Among these, this compound demonstrated potent inhibitory effects on inducible nitric oxide synthase (iNOS) expression and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). The compound's mechanism involves down-regulating the Toll-like receptor 4 (TLR4) signaling pathway, highlighting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens. Phthalimides, including this compound, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies using agar-well diffusion methods revealed that this compound derivatives possess substantial antibacterial properties, with notable zones of inhibition and low minimum inhibitory concentrations (MICs) . The structural features of these compounds contribute to their ability to disrupt bacterial cell wall synthesis.

Anticancer Potential

Research indicates that phthalimides can also exhibit anticancer properties. In particular, this compound has been investigated for its effects on cancer cell lines. Studies suggest that phthalimides can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of tumor growth .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and related phthalimide derivatives:

Biological Activity Description Reference
Anti-inflammatoryInhibits NO production and pro-inflammatory cytokines
AntimicrobialEffective against MRSA with low MIC values
AnticancerInduces apoptosis in various cancer cell lines

Case Studies

  • Anti-inflammatory Efficacy : A study conducted on rats with dextran sulfate sodium-induced colitis showed that N-alkyl substituted phthalimides reduced inflammation significantly, suggesting their therapeutic potential in inflammatory bowel diseases .
  • Antimicrobial Screening : In a comparative study of various phthalimide derivatives against Gram-positive and Gram-negative bacteria, this compound displayed superior antibacterial activity compared to traditional antibiotics, indicating its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Allyloxyphthalimide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves cross dehydrogenative coupling (CDC) reactions using hypervalent iodine reagents like phenyliodine diacetate (PIDA). Key parameters to optimize include solvent choice (e.g., dichloromethane or acetonitrile), reaction temperature (20–80°C), and catalyst loading (1–5 mol%). For reproducibility, ensure strict anhydrous conditions and monitor reaction progress via TLC or HPLC. Detailed protocols are available in studies employing PIDA-mediated CDC reactions .
  • Characterization : Confirmation of product identity requires 1H^1H-NMR (e.g., allyl protons at δ 4.8–5.2 ppm), 13C^{13}C-NMR, and HRMS. Purity should be validated using HPLC (≥95%) .

Q. What spectroscopic techniques are recommended for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze allyloxy protons (1H^1H-NMR) and carbonyl carbons (13C^{13}C-NMR) to confirm substitution patterns.
  • Infrared Spectroscopy (IR) : Look for phthalimide C=O stretches (~1770 cm1^{-1}) and allyl C-O-C vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
    Supplementary materials should include raw spectral data and calibration curves for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across studies?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines ) to identify variables causing discrepancies, such as substrate purity, solvent grade, or reaction time. Reproduce key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) and validate results using independent analytical methods (e.g., 1H^1H-NMR vs. HPLC). Meta-analyses of yield data can identify outliers and systemic biases .

Q. What computational methods are suitable for studying the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and free energy profiles for CDC reactions. Compare computed IR spectra with experimental data to validate intermediates. Molecular dynamics simulations (e.g., using Gaussian or ORCA) may elucidate solvent effects on reaction pathways. Reference prior mechanistic studies on hypervalent iodine reagents for benchmarking .

Q. How should researchers design experiments to analyze the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks.
  • Analytical Endpoints : Monitor degradation via HPLC for byproducts (e.g., phthalic anhydride) and quantify remaining parent compound.
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions and establish shelf-life predictions. Follow NIH guidelines for experimental rigor .

Q. Data Reporting and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Experimental Section : Include exact molar ratios, solvent batch numbers, and equipment specifications (e.g., NMR spectrometer frequency).
  • Supporting Information : Provide raw spectral data, chromatograms, and crystallographic files (if applicable).
  • Ethical Reporting : Disclose failed attempts and unoptimized conditions to avoid publication bias. Adhere to Beilstein Journal guidelines for supplementary data organization .

Q. How can researchers address conflicting biological activity data for this compound derivatives?

  • Methodological Answer : Perform dose-response assays (e.g., IC50_{50} determinations) across multiple cell lines or enzymatic systems. Use blinded analyses to minimize bias. Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. radiometric). Reference prior studies on analogous phthalimide derivatives to contextualize findings .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., allyl bromide).
  • Waste Disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines.
    Safety data sheets for related allyl compounds (e.g., allyl chloride) provide additional hazard context .

Properties

IUPAC Name

2-prop-2-enoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKREICBUWCANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377542
Record name N-Allyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39020-79-6
Record name N-Allyloxyphthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allyloxyphthalimide
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Synthesis routes and methods I

Procedure details

To a cooled solution (5 to 10° C.) of N-hydroxyphthalimide (53.80 g, 0.33 mol) in DMF (120 mL), was added DBU (46.36 mL, 0.31 mol) was added in one portion, with stirring. After 10 minutes, allyl bromide (25.96 mL, 0.30 mol) was added in portions. The cooling bath was removed and the reaction mixture was stirred at room temperature for 1 hour, until the color turned from dark burgundy to yellow. Ethyl acetate (300 mL) and water (150 mL) were added, the aqueous phase was separated, and the organic phase was washed with water (4×50 mL). The combined aqueous extracts were back-extracted with EtOAc (3×50 mL) and the total EtOAc solution was washed with saturated NaHCO3 (10×50 mL) until the aqueous phase was pale yellow, then with brine (2×75 mL) and dried over anhydrous MgSO4. Removal of the solvent afforded 58.83 g (96% yield) of the product as a white solid.
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Quantity
46.36 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
25.96 mL
Type
reactant
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

N-Hydroxyphthalimide (48.9 g) was dissolved in DMF (200 ml) and triethylamine (43.9 ml) was added followed by addition of allyl bromide. The reaction mixture was stirred at room temperature for 18 hours and the resulting precipitated material was removed by filtration. The filtrate was concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with saturated aqueous sodium bicarbonate, 4 M HCl aq. and brine. The organic layer was dried (MgSO4) and evaporated under reduced pressure. The remaining material was crystallised from hexane/EtOAc, affording 2-allyloxy-isoindole-1,3-dione (43.6 g). This allyl intermediate (2.03 g) was dissolved in toluene (5 ml) and nitroethane (825 mg), phenylisocyanate (2.4 ml) and triethylamine (0.02 eq.) was added. The reaction mixture was stirred at room temperature for 48 hours, and the precipitated material was removed by filtration. The filtrate was evaporated onto silica gel and chromatographed (0 to 50% EtOAc/heptane) and gave 2-(3-methyl-4,5-dihydro-isoxazol-5-ylmethoxy)-isoindole-1,3-dione (2.4 g). 13C-NMR (DMSO-d6) δ 162.9, 155.4, 134.7, 128.5, 123.2, 78.0, 76.9, 40.3, 12.4. This phthalimide intermediate (260 mg) was dissolved in methanol (1 ml) and dichloromethane (1 ml) and hydrazine monohydrate (1.0 eq.) was added. The mixture was stirred at room temperature for 20 hours. The formed solid material was removed by filtration. The filtrate was evaporated under reduced pressure and gave the title compound, which was used without further purification.
Quantity
48.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
43.9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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